1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone
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Overview
Description
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indazole ring, introduction of the trifluoromethyl group, and the attachment of the trimethylphenoxy group. Common reagents used in these reactions include trifluoromethylating agents, such as Ruppert’s reagent, and various catalysts to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the indazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the indazole ring may interact with nucleic acids or proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone: shares similarities with other trifluoromethylated indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the indazole ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C19H23F3N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-(2,4,6-trimethylphenoxy)ethanone |
InChI |
InChI=1S/C19H23F3N2O3/c1-11-8-12(2)17(13(3)9-11)27-10-16(25)24-18(26,19(20,21)22)14-6-4-5-7-15(14)23-24/h8-9,14,26H,4-7,10H2,1-3H3 |
InChI Key |
IGDWWHFQEPTYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2C(C3CCCCC3=N2)(C(F)(F)F)O)C |
Origin of Product |
United States |
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